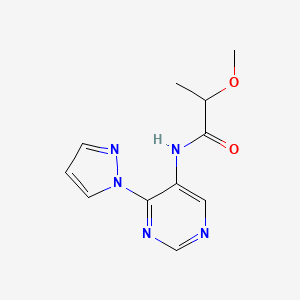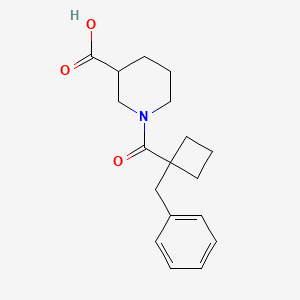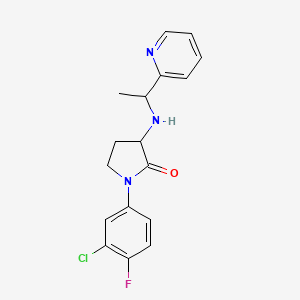![molecular formula C18H26N2O3 B7641781 Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)
Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of drug discovery.
Mechanism of Action
The mechanism of action of Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including phosphodiesterase 4 (PDE4) and dopamine D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of cAMP in cells. It has also been shown to modulate the activity of dopamine D2 receptors, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate is its potent inhibitory activity against certain enzymes and receptors, making it a promising lead compound for the development of new drugs. However, its use in lab experiments is limited by its low solubility in water and its relatively high cost.
Future Directions
There are several future directions for the study of Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate. One area of research could focus on the development of more efficient synthesis methods to reduce the cost of production. Another area of research could focus on the identification of new targets for the compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate involves a multi-step process that includes the reaction of 3-bromo-2-methyl-1-propene with N-tert-butoxycarbonyl-3-aminopropanol in the presence of a base, followed by a cyclization reaction with 2-aminobenzaldehyde. The final product is obtained by esterification of the carboxylic acid with tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate has been studied for its potential use in drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising lead compound for the development of new drugs.
properties
IUPAC Name |
tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-12-15(8-10-22-12)19-14-5-6-16-13(11-14)7-9-20(16)17(21)23-18(2,3)4/h5-6,11-12,15,19H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVRJRDLAVHGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2=CC3=C(C=C2)N(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-[[4-(4-fluorophenoxy)pyrimidin-2-yl]amino]acetamide](/img/structure/B7641699.png)
![(2R)-2-[2-(4-fluorophenyl)propylamino]propan-1-ol](/img/structure/B7641706.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641720.png)
![(4-chloro-2-methylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641730.png)
![N-[(4-methylphenyl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641732.png)
![(2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B7641740.png)

![4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)

![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)

![N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine](/img/structure/B7641795.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641802.png)
